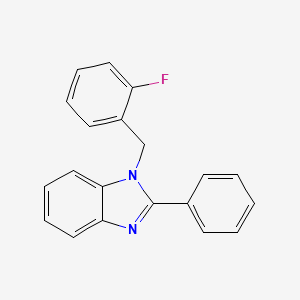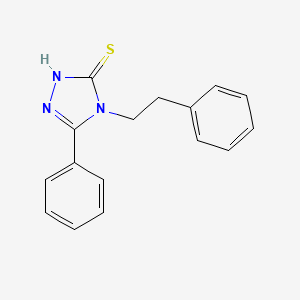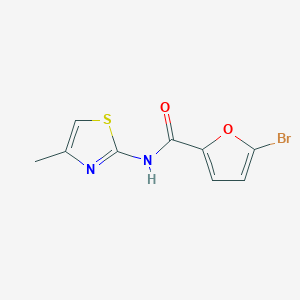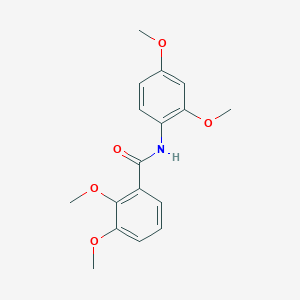
1-(2-fluorobenzyl)-2-phenyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-2-phenyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzyl)-2-phenyl-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with specific targets in cells, such as enzymes, receptors, and ion channels. It may also modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-2-phenyl-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, it has been demonstrated to inhibit the replication of various viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorobenzyl)-2-phenyl-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile tool for investigating various biological processes. However, the compound also has some limitations. For instance, its mechanism of action is not fully understood, which may hinder its application in certain research areas. Moreover, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Direcciones Futuras
1-(2-fluorobenzyl)-2-phenyl-1H-benzimidazole has several potential future directions for scientific research. One possible direction is to investigate its potential as a fluorescent probe for imaging biomolecules in living cells. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. Moreover, its potential as a drug candidate for various diseases, including cancer and viral infections, needs to be further evaluated. Additionally, its mechanism of action needs to be fully elucidated to facilitate its application in various research areas.
Métodos De Síntesis
The synthesis of 1-(2-fluorobenzyl)-2-phenyl-1H-benzimidazole involves the reaction of 2-fluorobenzylamine with o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzyl)-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. It has also been investigated for its potential as a fluorescent probe for the detection of biomolecules and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2/c21-17-11-5-4-10-16(17)14-23-19-13-7-6-12-18(19)22-20(23)15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKATXLQOOIZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]-2-phenyl-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)
![3-(difluoromethyl)-N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708723.png)

![4-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5708732.png)

![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)

![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)